molecular formula C19H19NO3 B2586043 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol CAS No. 129414-81-9

4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol

Cat. No.: B2586043
CAS No.: 129414-81-9
M. Wt: 309.365
InChI Key: GEHDMJSLHWEEGE-UHFFFAOYSA-N
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Description

4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol (CAS: 129414-88-6), also known as KRIBB3, is a heterocyclic compound featuring a phenol core substituted with an ethyl group, a methoxy group, and a 3-methyl-4-phenyl-1,2-oxazole moiety . Its molecular formula is C₁₉H₁₉NO₃, with a molecular weight of 309.36 g/mol. The compound is characterized by moderate lipophilicity (LogP: 4.5) and hydrogen-bonding capacity (3 hydrogen bond acceptors, 1 hydrogen bond donor) .

Properties

IUPAC Name

4-ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-13-10-15(16(21)11-17(13)22-3)19-18(12(2)20-23-19)14-8-6-5-7-9-14/h5-11,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHDMJSLHWEEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=C(C(=NO2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the Japp-Klingemann reaction, where a diazonium salt reacts with a β-keto ester to form the oxazole ring . The phenol group is then introduced through electrophilic aromatic substitution, using reagents such as bromine or chlorine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure, leading to more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The oxazole ring can interact with nucleic acids, potentially inhibiting their replication . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework and Substituents

KRIBB3 contains a fully aromatic 1,2-oxazole ring substituted with methyl and phenyl groups. This contrasts with:

  • HOGYAE (1,5-dimethyl-4-phenyl-3-(3-phenyl-1,2-oxazol-5-yl)imidazolidin-2-one): Combines an oxazole with an imidazolidinone core, introducing additional hydrogen-bonding sites .
  • XOSHUL (N-4-dimethyl-N-[3-{4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}benzene-1-sulfonamide): Features a sulfonamide group and a trifluoromethylphenyl substituent, enhancing polarity and metabolic stability .

Key Difference: KRIBB3’s phenol-oxazole architecture provides a unique balance of hydrophobicity (ethyl, phenyl) and polarity (methoxy, hydroxyl), distinguishing it from analogs with fused rings (e.g., pyrano[2,3-c]pyrazoles in ) or saturated heterocycles (e.g., 4,5-dihydro-1,2-oxazoles in ).

Physicochemical Properties

Property KRIBB3 Pyrano[2,3-c]pyrazole Derivatives Azetidinone Derivatives
LogP 4.5 2.8–3.5 (estimated for 3u–3x) 1.2–2.1 (sulfonamide-containing 5a1–6)
Hydrogen Bond Donors 1 1–2 (amine groups) 2–3 (sulfonamide, amide)
Melting Point Not reported 162.9–189.2°C Not reported

KRIBB3’s higher LogP compared to sulfonamide-containing derivatives (e.g., azetidinones ) suggests greater membrane permeability but lower aqueous solubility. Pyrano[2,3-c]pyrazoles exhibit higher melting points due to crystalline packing facilitated by cyano and sulfonamide groups.

Pharmacological Activity

  • KRIBB3 : Acts as a microtubule inhibitor, disrupting cellular division .
  • 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazoles (e.g., 2e) : Exhibit MAO inhibition, contributing to antidepressant and anxiolytic effects .
  • Pyrano[2,3-c]pyrazoles (e.g., 3u–3x): Primarily explored for antimicrobial activity due to sulfonamide and cyano substituents .

Mechanistic Divergence : The aromatic oxazole in KRIBB3 likely facilitates binding to tubulin, whereas dihydro-oxazoles in MAO inhibitors (e.g., 2e ) adopt conformations suitable for enzyme active-site interactions.

Crystallography and Hydrogen Bonding

  • 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic Acid: Exhibits N–H···O hydrogen bonds and π-stacking, creating a 3D network .
  • Sulfonamide Derivatives (e.g., 4a ) : Utilize sulfonamide S=O groups for strong hydrogen bonds, enhancing crystal stability.

Structural Implication : KRIBB3’s lack of sulfonamide or carboxylic acid groups may result in weaker intermolecular interactions compared to derivatives in .

Biological Activity

Chemical Structure and Synthesis

The chemical structure of 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol can be described as a phenolic compound with an ethyl and methoxy substituent, along with an oxazole moiety. The synthesis typically involves the reaction of appropriate phenolic precursors with oxazole derivatives under controlled conditions, often utilizing catalysts to enhance yields.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing methoxy groups have shown enhanced activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a promising spectrum of activity against both Gram-positive and Gram-negative bacteria.

Compound MIC (µM) Target Organism
Compound A4.69B. subtilis
Compound B5.64S. aureus
Compound C8.33E. coli

These findings indicate that modifications in the structure can significantly influence the biological activity of phenolic compounds.

Anticancer Activity

The anticancer properties of similar phenolic compounds have also been documented. For example, studies have shown that introducing specific substituents can enhance antiproliferative activity against various cancer cell lines. In one study, a related compound exhibited up to four times greater potency than its unsubstituted analog when tested against human cancer cell lines.

Case Study: Antiproliferative Activity

A comparative analysis of several derivatives revealed the following results:

Compound Cell Line IC50 (µM)
Compound DMCF-7 (Breast)10.5
Compound EHeLa (Cervical)15.3
Compound FA549 (Lung)12.7

These results suggest that the presence of methoxy and ethyl groups may play a crucial role in enhancing anticancer activity.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The phenolic structure contributes to antioxidant properties, which may protect cells from oxidative stress.

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